10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl-

Description

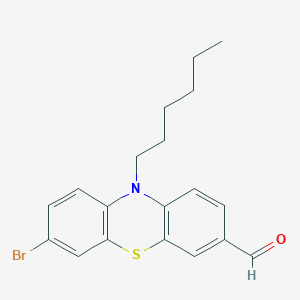

10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl- (C₁₉H₂₀BrNOS, MW 390.4 g/mol) is a brominated phenothiazine derivative with a hexyl chain at the N10 position and a carbaldehyde group at position 3. This compound serves as a critical intermediate in synthesizing functional dyes, organic semiconductors, and bioactive molecules due to its electron-deficient aromatic system and reactive aldehyde moiety . The hexyl chain enhances solubility in organic solvents, while the bromine atom at position 7 enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

The synthesis involves a two-step process:

Vilsmeier–Haack formylation of 10-hexylphenothiazine to introduce the aldehyde group at position 2.

N-Bromosuccinimide (NBS)-mediated bromination at position 7, achieving a 98% yield under optimized conditions . This method is superior to traditional bromine-based bromination, offering faster reaction times and reduced side products.

Structure

3D Structure

Properties

CAS No. |

312924-97-3 |

|---|---|

Molecular Formula |

C19H20BrNOS |

Molecular Weight |

390.3 g/mol |

IUPAC Name |

7-bromo-10-hexylphenothiazine-3-carbaldehyde |

InChI |

InChI=1S/C19H20BrNOS/c1-2-3-4-5-10-21-16-8-6-14(13-22)11-18(16)23-19-12-15(20)7-9-17(19)21/h6-9,11-13H,2-5,10H2,1H3 |

InChI Key |

ODOUJVQLRCDMRK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C2=C(C=C(C=C2)C=O)SC3=C1C=CC(=C3)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl- typically follows a two-step sequence:

- Formylation of the phenothiazine core at position 3 using the Vilsmeier-Haack reaction.

- Bromination at position 7 via electrophilic substitution.

This approach leverages the electron-rich nature of phenothiazine for selective functionalization.

Stepwise Synthesis Protocol

Step 1: Formylation via Vilsmeier-Haack Reaction

Objective : Introduce the aldehyde group at position 3 of the phenothiazine core.

Reagents and Conditions

| Component | Details |

|---|---|

| Starting Material | 10-Hexyl-10H-phenothiazine (or analogous precursor) |

| Formylation Agent | N,N-Dimethylformamide (DMF) + Phosphorus oxychloride (POCl₃) |

| Solvent | 1,2-Dichloroethane (DCE) or toluene |

| Temperature | Reflux (80–100°C) |

| Reaction Time | 12–24 hours |

Procedure :

- Dissolve 10-hexyl-phenothiazine in anhydrous DCE or toluene.

- Add DMF and POCl₃ under inert atmosphere.

- Reflux the mixture until completion (monitored by TLC).

- Quench with water, extract with organic solvent, and purify via column chromatography.

Key Mechanism :

The Vilsmeier reagent (generated from DMF and POCl₃) reacts with the electron-rich phenothiazine ring, forming an iminium intermediate that hydrolyzes to the aldehyde.

Analytical Data for Intermediate

Step 2: Bromination at Position 7

Objective : Introduce bromine at position 7 of the formylated phenothiazine.

Reagents and Conditions

| Component | Details |

|---|---|

| Substrate | 10-Hexyl-10H-phenothiazine-3-carbaldehyde |

| Brominating Agent | Bromine (Br₂) in acetic acid (CH₃COOH) |

| Temperature | Room temperature (25°C) |

| Reaction Time | 48 hours |

Procedure :

- Dissolve the aldehyde intermediate in glacial acetic acid.

- Add bromine dropwise under stirring.

- Continue stirring for 48 hours.

- Dilute with water, extract with ether, and purify via column chromatography.

Key Mechanism :

Electrophilic bromination occurs preferentially at position 7 due to the directing effects of the aldehyde and hexyl groups.

Analytical Data for Final Product

Alternative Synthesis Routes

One-Pot Vilsmeier-Haack and Bromination

Some protocols combine formylation and bromination in a single step using modified reagents. For example:

- Vilsmeier-Haack Reagent + Bromine :

Advantages : Simplified workflow.

Disadvantages : Risk of over-bromination or side reactions.

Applications and Derivatives

The compound serves as a precursor for:

Chemical Reactions Analysis

Bromination at C7

The bromination at the 7-position is achieved via a nucleophilic aromatic substitution under acidic conditions. A typical procedure involves treating the parent phenothiazine derivative with NaOH and bromine in acetic acid at room temperature, followed by extraction and purification .

| Reaction | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | NaOH, Br₂, acetic acid | Room temperature, 24 h | ~60–72% |

Aldehyde Formation via Vilsmeier-Haack Reaction

The aldehyde group at C3 is introduced using the Vilsmeier-Haack reaction , which involves the reaction of the phenothiazine core with DMF and POCl₃ under reflux conditions. This method efficiently generates the carboxaldehyde functionality, enabling further derivatization.

Oxidation/Reduction of Aldehyde Group

The aldehyde group undergoes redox reactions:

-

Oxidation : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the aldehyde to a carboxylic acid.

-

Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the aldehyde to a primary alcohol.

Knoevenagel Condensation

This compound participates in Knoevenagel condensation with cyanoacetic acid to form D−π–D−π–A systems , which are critical in organic electronics. For example, reaction with cyanoacetic acid under basic conditions yields conjugated dyes with enhanced thermal stability (e.g., decomposition onset at ~208–226°C) .

Suzuki Coupling

The bromide group at C7 enables Suzuki coupling with boronic acids to introduce aryl or heteroaryl substituents. For instance, reaction with benzo[c] thiadiazole diboronic esters forms conjugated systems for optoelectronic applications .

Thermogravimetric and Thermal Analysis

Post-reaction characterization includes:

-

Thermal Decomposition : Derivatives exhibit decomposition onset at 208–226°C , influenced by alkyl chain length .

-

Differential Scanning Calorimetry (DSC) : Compounds with shorter alkyl chains (e.g., butyl) show glass transitions (e.g., 132°C), while longer chains (e.g., dodecyl) exhibit melting transitions (e.g., 135°C) .

Crystallographic Features

The compound adopts a triclinic crystal system with weak hydrogen bonding interactions, facilitating dimerization. The phenothiazine core exhibits a non-planar butterfly structure , with a fold angle of ~141° in the ground state, increasing to ~160° in the excited state .

Substitution Pattern Comparisons

Key Research Findings

-

Thermal Stability : Alkyl chain length significantly impacts decomposition temperatures .

-

Conjugation Effects : Knoevenagel products exhibit improved photovoltaic performance .

-

Biological Activity : The hexyl chain enhances lipophilicity, influencing bioavailability.

This comprehensive analysis underscores the compound’s versatility in synthetic transformations and its utility in diverse fields.

Scientific Research Applications

Medicinal Chemistry Applications

Phenothiazines are well-known for their pharmacological properties. The specific compound under consideration exhibits significant potential in several therapeutic areas:

- Antipsychotic Activity : Phenothiazines are primarily used as antipsychotic agents. Studies have shown that derivatives like 10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl- can exhibit similar properties to established antipsychotics, potentially offering new treatment options with different side effect profiles .

- Antimicrobial Properties : Research indicates that phenothiazine derivatives possess antimicrobial activity. The presence of the hexyl group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.

- Anticancer Potential : Some studies suggest that phenothiazines can induce apoptosis in cancer cells. The unique substitution pattern of this compound may influence its efficacy against various cancer types.

Materials Science Applications

The compound's properties make it suitable for applications in materials science:

- Organic Photovoltaics : Phenothiazine derivatives have been explored as dyes in dye-sensitized solar cells (DSSCs). The unique electronic properties of 10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl- can enhance the efficiency of light absorption and conversion .

- Organic Light Emitting Diodes (OLEDs) : The optoelectronic properties of this compound make it a candidate for use in OLEDs, where it can contribute to light emission efficiency due to its conjugated system .

Case Study 1: Antipsychotic Activity

A comparative study involving various phenothiazine derivatives demonstrated that 10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl- exhibited comparable binding affinity to dopamine receptors as established antipsychotics like fluphenazine. This suggests potential for further development as a therapeutic agent.

Case Study 2: Dye-Sensitized Solar Cells

In experiments utilizing this compound as a sensitizer in DSSCs, researchers observed an increase in power conversion efficiency compared to traditional dyes. The incorporation of the hexyl group improved solubility and light absorption characteristics.

Comparative Analysis with Other Phenothiazines

| Compound Name | Structure | Notable Features |

|---|---|---|

| 7-Bromo-10-methyl-10H-phenothiazine | Structure | Methyl group instead of hexyl; similar applications |

| Fluphenazine | Structure | Well-known antipsychotic; different side effects profile |

| Prochlorperazine | Structure | Antiemetic properties; varies in substitution pattern |

The specific substitution pattern of 10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl-, particularly the hexyl side chain, enhances its lipophilicity compared to others with shorter alkyl chains, potentially affecting bioavailability and cellular interactions.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenothiazine derivatives vary in substituent positions, alkyl chain lengths, and functional groups, which influence their electronic properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Key Properties of 10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl- and Analogues

Key Comparison Points

Substituent Effects on Electronic Properties: The 7-bromo group in the target compound introduces electron-withdrawing effects, reducing electron density at the carbaldehyde group compared to non-brominated analogues. This shifts UV/Vis absorption to longer wavelengths (bathochromic shift) and lowers oxidation potentials, as seen in similar bromophenothiazines . Hexyl vs. Shorter Alkyl Chains: Longer chains (e.g., hexyl, octyl) improve solubility in non-polar solvents and thermal stability, making them suitable for thin-film applications in organic electronics .

Reactivity and Synthetic Utility: The carbaldehyde group enables condensation reactions (e.g., Schiff base formation), while the bromine at position 7 allows for Suzuki-Miyaura coupling, expanding utility in polymer and small-molecule synthesis . In contrast, 3,7-dibromo derivatives (e.g., 3,7-dibromo-10-hexylphenothiazine) offer two reactive sites for sequential functionalization but require stricter stoichiometric control .

Crystallographic and Structural Insights: Non-brominated 10-hexylphenothiazine-3-carbaldehyde forms dimeric structures via weak C–H∙∙∙O hydrogen bonds, as revealed by single-crystal X-ray studies. Bromination likely disrupts this packing due to steric hindrance, though halogen bonding may stabilize alternative arrangements .

Applications :

- Target Compound : Used in dyes and organic semiconductors due to its balanced electronic properties and reactivity .

- Ethyl and Octyl Analogues : Shorter chains (ethyl) favor pharmaceutical intermediates, while longer chains (octyl) optimize charge transport in OLEDs .

Research Findings and Challenges

- Synthetic Efficiency : The NBS-mediated bromination in the target compound’s synthesis minimizes side reactions, unlike dibromo derivatives requiring multiple bromination steps .

- Stability Issues: The aldehyde group is prone to oxidation, necessitating inert storage conditions. Brominated analogues exhibit greater stability under light compared to non-halogenated variants .

- Future Directions : Computational studies (e.g., DFT) are needed to predict substituent effects on charge-transfer properties, leveraging methods from density-functional theory .

Biological Activity

10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl- is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a phenothiazine core with bromine and hexyl substituents, which influence its biological properties. The synthesis typically involves the bromination of phenothiazine derivatives followed by formylation reactions. For instance, 7-bromo-10-octyl-10H-phenothiazine-3-carbaldehyde can be synthesized using N-bromosuccinimide (NBS) in dry THF under controlled conditions .

Antimicrobial Properties

Research indicates that phenothiazine derivatives exhibit significant antimicrobial activity. The presence of the bromine atom and the hexyl side chain enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate microbial membranes effectively. For example, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Phenothiazines have also been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of cellular signaling pathways. In vitro studies have demonstrated that derivatives like 7-bromo-10-hexyl-10H-phenothiazine can inhibit cell proliferation in cancer cell lines such as HeLa and MCF-7. The compound's effectiveness is believed to stem from its ability to disrupt mitochondrial function and induce oxidative stress within cancer cells .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of various phenothiazine derivatives, including 7-bromo-10-hexyl-10H-phenothiazine. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

- Anticancer Research :

Data Table: Biological Activity Overview

Q & A

Q. Critical Considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate intermediates.

- Reaction monitoring with TLC and confirmation via (e.g., aldehyde proton at δ 9.8–10.2 ppm) ensures stepwise success .

How can researchers resolve discrepancies in crystallographic data for 10-hexyl-phenothiazine derivatives, and what software tools are recommended?

Answer:

Discrepancies in unit cell parameters or hydrogen-bonding patterns (e.g., dimeric vs. monomeric structures) can arise from:

Q. Recommended Tools :

- SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL) .

- ORTEP-3 : For visualizing thermal ellipsoids and validating molecular geometry .

What advanced methodologies are employed to correlate crystallographic packing with photophysical properties in brominated phenothiazine derivatives?

Answer:

Crystal Engineering : Analyze intermolecular interactions (e.g., C–H⋯O hydrogen bonds in dimers) using Mercury software to predict - stacking or charge-transfer interactions .

Photoluminescence Studies : Compare solid-state vs. solution-phase emission spectra to assess aggregation-induced effects.

DFT Calculations : Model HOMO-LUMO gaps using Gaussian09 to link electronic structure with observed optical properties .

Q. Example Data :

| Property | 7-Bromo Derivative | Non-Brominated Analog |

|---|---|---|

| (solid) | 520 nm | 480 nm |

| HOMO-LUMO Gap (eV) | 3.1 | 3.4 |

How can conflicting spectroscopic data for phenothiazine aldehydes be systematically validated?

Answer:

Cross-Validation : Compare chemical shifts of the aldehyde carbon (δ 190–200 ppm) with IR carbonyl stretches (1680–1700 cm).

X-ray Crystallography : Resolve ambiguity in substituent positions (e.g., bromine vs. aldehyde orientation) via single-crystal analysis .

Mass Spectrometry : Confirm molecular ion peaks (e.g., at m/z 386 for CHBrNOS) .

What mechanistic insights guide the use of 7-bromo-10-hexyl-phenothiazine-3-carboxaldehyde in cross-coupling reactions?

Answer:

The aldehyde and bromine groups serve as reactive handles:

Suzuki Coupling : Pd-catalyzed coupling of the 7-bromo group with aryl boronic acids.

Aldehyde Functionalization : Condensation with amines (Schiff base formation) or reduction to alcohols .

Q. Optimization Tips :

- Use anhydrous conditions and degassed solvents (e.g., THF) to prevent aldehyde oxidation.

- Monitor reaction progress via if fluorinated coupling partners are used .

Methodological Recommendations

- Synthesis : Prioritize stepwise functionalization to avoid side reactions at the electron-rich phenothiazine core.

- Characterization : Combine XRD with spectroscopic methods to address structural ambiguities.

- Data Analysis : Use software suites like SHELX and Mercury for rigorous crystallographic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.